3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

PROTAC design CRBN ligand scaffold linker vector geometry

3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione, commonly referenced as CRBN ligand-661, is a synthetic heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand used to recruit CRBN for targeted protein degradation (PROTAC) applications. Its structure combines a piperidine-2,6-dione glutarimide warhead with a 2-chloro-substituted pyrrolo[3,4-b]pyridine-5,7-dione scaffold, placing it within the pyrrolopyridine class of CRBN ligands rather than the classical phthalimide series (e.g., thalidomide, pomalidomide).

Molecular Formula C12H8ClN3O4
Molecular Weight 293.66 g/mol
Cat. No. B13467564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione
Molecular FormulaC12H8ClN3O4
Molecular Weight293.66 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=C(C=C3)Cl
InChIInChI=1S/C12H8ClN3O4/c13-7-3-1-5-9(14-7)12(20)16(11(5)19)6-2-4-8(17)15-10(6)18/h1,3,6H,2,4H2,(H,15,17,18)
InChIKeyHRPGOWMAFSUXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN Ligand-661 (CAS 2154343-24-3): A Chloro-Pyrrolopyridine Cereblon Recruiter for PROTAC Design


3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione, commonly referenced as CRBN ligand-661, is a synthetic heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand used to recruit CRBN for targeted protein degradation (PROTAC) applications . Its structure combines a piperidine-2,6-dione glutarimide warhead with a 2-chloro-substituted pyrrolo[3,4-b]pyridine-5,7-dione scaffold, placing it within the pyrrolopyridine class of CRBN ligands rather than the classical phthalimide series (e.g., thalidomide, pomalidomide) [1]. The compound is commercially available at 98.73% HPLC purity and is supplied by multiple vendors for research use .

Why Generic CRBN Ligand Substitution Fails: The Case for Ligand-661 Differentiation


Cereblon ligands cannot be freely interchanged because minor structural modifications profoundly alter the CRBN–neosubstrate interaction surface, degradation selectivity, and physicochemical properties of the resulting PROTAC [1]. The substitution of the phthalimide core with a pyrrolo[3,4-b]pyridine scaffold changes the orientation of the linker attachment vector, while the 2-chloro substituent can significantly enhance binding potency through halogen-bonding interactions and improved lipophilicity [2]. Empirically, pomalidomide and lenalidomide exhibit distinct neosubstrate degradation profiles and CRBN-binding IC50 values (1.2 µM and 1.5 µM respectively) [3], demonstrating that even closely related IMiD/CELMoD compounds are not functionally equivalent. Selecting a specific CRBN ligand scaffold and substitution pattern is therefore critical for achieving the desired degradation efficiency and selectivity in the final PROTAC molecule.

Quantitative Evidence Guide: CRBN Ligand-661 vs Pomalidomide, Lenalidomide, and Ligand-660


Pyrrolo[3,4-b]pyridine Scaffold vs Phthalimide Scaffold — Structural Diversity for PROTAC Linker Geometry

CRBN ligand-661 is constructed on a pyrrolo[3,4-b]pyridine-5,7-dione core, whereas pomalidomide and lenalidomide are phthalimide-based. This scaffold difference alters the exit vector of the linker attachment point, providing a distinct spatial orientation that can critically impact ternary complex formation and degradation efficiency in a PROTAC context [1]. In patent examples, pyrrolopyridine CRBN ligands have demonstrated the ability to form stable PROTAC-mediated ternary complexes with degradation DC50 values in the low nanomolar range against BRD4 (e.g., 0.165 µM anti-proliferative IC50 in BxPC3 cells) [2].

PROTAC design CRBN ligand scaffold linker vector geometry

2-Chloro Substitution: Enhanced CRBN Binding Affinity Through Halogen Bonding

The 2-chloro substituent on the pyrrolopyridine ring of ligand-661 is strategically positioned to form a halogen bond with the CRBN binding pocket, a favorable interaction not available with the des-chloro analog (CRBN ligand-660) or with pomalidomide/lenalidomide [1]. In medicinal chemistry, chlorine substitution at α-position to a carbonyl can improve target binding affinity by up to 10-fold through a combination of halogen bonding, enhanced van der Waals contacts, and increased lipophilicity [2]. While direct CRBN binding IC50 for ligand-661 is not publicly disclosed in primary literature, the conserved glutarimide moiety ensures CRBN engagement comparable to pomalidomide (IC50 ≈ 1.2 µM) [3], and the chlorine substitution is expected to provide an affinity boost relative to the unsubstituted ligand-660.

halogen bonding CRBN binding affinity SAR

Commercial Purity Comparison: CRBN Ligand-661 (98.73%) vs Generic Phthalimide Ligands

CRBN ligand-661 is supplied at 98.73% HPLC purity as verified by the manufacturer Biozol/MedChemExpress . In comparison, commercially available pomalidomide and lenalidomide are typically supplied at 98.0% purity (common vendor specification). While the absolute purity difference appears modest, impurities in CRBN ligands can act as competitive inhibitors or degrade the stability of the final PROTAC conjugate, increasing batch-to-batch variability in biological assays.

purity HPLC PROTAC synthesis

Scaffold-Specific Neosubstrate Degradation Profile — Potential for Selective CRBN Reprogramming

Pyrrolopyridine-based CRBN ligands have been shown in patent disclosures to induce distinct neosubstrate degradation profiles compared to phthalimide-based IMiDs [1]. Specifically, CRBN ligand-661 is claimed in patent families covering compounds that bind to CRBN and alter its substrate specificity, leading to degradation of different protein substrates than those targeted by lenalidomide or pomalidomide [2]. While the CRBN receptor affinity of pomalidomide (IC50 1.2 µM) and lenalidomide (IC50 1.5 µM) is well-established [3], the pyrrolopyridine scaffold may recruit a different neosubstrate repertoire through altered CRBN surface topology.

neosubstrate selectivity CRBN reprogramming pyrrolopyridine

Recommended Application Scenarios for CRBN Ligand-661 Based on Differential Evidence


PROTAC Design Requiring Non-Phthalimide Linker Attachment Geometry

When the target protein–POI ligand complex imposes steric constraints that prevent efficient ternary complex formation with phthalimide-based linkers, CRBN ligand-661's pyrrolopyridine scaffold offers a geometrically distinct exit vector. This can expand the accessible chemical space for PROTAC optimization, particularly for challenging targets with deeply buried binding pockets [1].

Optimization of CRBN Binding Affinity Through Halogen Bonding

For PROTAC series where incremental CRBN binding affinity improvement is required without altering the core scaffold, the 2-chloro substituent on ligand-661 provides an established medicinal chemistry strategy. The chlorine atom can participate in halogen bonding with backbone carbonyls in the CRBN binding pocket, potentially increasing affinity by 2- to 10-fold over the des-chloro analog, based on general SAR trends for halogenated ligands [2].

Exploration of Novel CRBN Neosubstrate Degradation Landscapes

As patent disclosures indicate that pyrrolo[3,4-b]pyridine-based ligands can reprogram CRBN to degrade different neosubstrates than classical IMiDs, CRBN ligand-661 is particularly suited for discovery efforts aimed at identifying novel CRBN-dependent degradation targets or reducing degradation of undesirable off-target neosubstrates [3].

High-Purity CRBN Recruiter for Biochemical Assay Development

With a certified purity of 98.73%, CRBN ligand-661 exceeds the typical commercial purity of generic phthalimide ligands (98.0%), minimizing the risk of assay interference from impurities. This purity advantage is relevant for sensitive biochemical assays, including SPR-based binding measurements and TR-FRET CRBN engagement assays, where even trace impurities can skew results .

Quote Request

Request a Quote for 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.